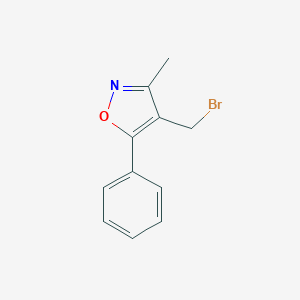

4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Descripción general

Descripción

El dicromato de piridinio, comúnmente conocido como t-PDC, es una sal de piridinio de dicromato con la fórmula química [C₅H₅NH]₂[Cr₂O₇]. Es un sólido cristalino naranja que no es higroscópico y soluble en muchos solventes orgánicos. El dicromato de piridinio se usa ampliamente como agente oxidante en química orgánica, particularmente para la oxidación de alcoholes a aldehídos y cetonas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dicromato de piridinio se puede sintetizar agregando piridina a una solución de trióxido de cromo en agua. La reacción procede de la siguiente manera:

2 C5H5N+CrO3+H2O→[C5H5NH]2[Cr2O7]

Métodos de producción industrial

En entornos industriales, el dicromato de piridinio se produce de manera similar, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto. El compuesto se cristaliza y se seca luego para su uso en diversas aplicaciones {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones

El dicromato de piridinio se utiliza principalmente como agente oxidante. Sufre reacciones de oxidación, convirtiendo los alcoholes primarios en aldehídos y los alcoholes secundarios en cetonas. El compuesto es menos ácido que el clorocromato de piridinio, lo que lo hace más adecuado para la oxidación de sustratos sensibles a los ácidos .

Reactivos y condiciones comunes

Las reacciones de oxidación que utilizan dicromato de piridinio generalmente se llevan a cabo en diclorometano a temperatura ambiente. El reactivo es compatible con una amplia gama de grupos funcionales, lo que permite una oxidación selectiva sin afectar otras partes de la molécula .

Productos principales formados

Los productos principales formados a partir de las reacciones de oxidación con dicromato de piridinio son aldehídos y cetonas. Por ejemplo, la oxidación del etanol produce acetaldehído, mientras que la oxidación del isopropanol produce acetona .

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant Properties

Research indicates that derivatives of isoxazole compounds exhibit notable antioxidant properties. For instance, certain substituted isoxazoles have been tested in models such as Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant activity compared to traditional antioxidants like quercetin . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds similar to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole have shown promise as inhibitors of specific kinases involved in cancer progression. In one study, a related compound exhibited >200-fold selectivity over other kinases, indicating its potential as a targeted cancer therapy . The development of isoxazole-based kinase inhibitors has been linked to enhanced efficacy in chemotherapy regimens.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of isoxazole derivatives. A study focusing on aminothiazoles demonstrated their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative conditions . This opens avenues for further exploration of isoxazoles in treating neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A comprehensive study evaluated the antioxidant capacity of various isoxazole derivatives, including those related to this compound. The results indicated that specific substitutions on the isoxazole ring significantly enhanced antioxidant activity, with some derivatives outperforming established antioxidants .

Case Study 2: Cancer Therapeutics

In preclinical trials, a derivative of this compound was tested for its ability to inhibit ATR kinase. The findings revealed potent inhibition at nanomolar concentrations, leading to increased sensitivity of cancer cells to DNA-damaging agents . This case underscores the therapeutic potential of isoxazoles in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Antioxidant | Isoxazole Derivative A | 15 | Compared to Quercetin |

| ATR Kinase Inhibition | Isoxazole Derivative B | 0.5 | >200-fold over P450s |

| Neuroprotective | Isoxazole Derivative C | 0.94 | Effective in vivo |

Mecanismo De Acción

El mecanismo por el cual el dicromato de piridinio ejerce sus efectos oxidantes implica la transferencia de átomos de oxígeno del ion dicromato al sustrato. La reacción procede a través de una serie de pasos, incluida la formación de un intermedio de éster de cromato, seguido de la escisión del enlace carbono-hidrógeno y la formación del enlace doble carbono-oxígeno. La reacción general se puede representar de la siguiente manera:

RCH2OH+[C5H5NH]2[Cr2O7]→RCHO+[C5H5NH]2[Cr2O6]+H2O

Comparación Con Compuestos Similares

El dicromato de piridinio se compara a menudo con el clorocromato de piridinio (PCC), otro agente oxidante a base de cromo. Ambos compuestos comparten propiedades similares y se utilizan para la oxidación de alcoholes a aldehídos y cetonas. El dicromato de piridinio es menos ácido que el clorocromato de piridinio, lo que lo hace más adecuado para la oxidación de sustratos sensibles a los ácidos {_svg_8} .

Compuestos similares

Clorocromato de piridinio (PCC): Similar al dicromato de piridinio pero más ácido.

Trióxido de cromo (CrO₃): Un agente oxidante fuerte que se utiliza en diversas reacciones de oxidación.

Dicromato de potasio (K₂Cr₂O₇): Otra sal de dicromato que se utiliza como agente oxidante en la síntesis orgánica.

Actividad Biológica

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the bromomethyl group enhances its reactivity, allowing for various biological interactions. The molecular formula is C11H10BrN2O, with a molecular weight of approximately 272.11 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in animal models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromomethyl Group | Enhances lipophilicity and cellular uptake |

| Methyl Substitution at C3 | Increases potency against certain pathogens |

| Phenyl Group at C5 | Contributes to anticancer activity |

Research has demonstrated that modifications to the isoxazole ring can significantly influence the compound's efficacy and selectivity against specific biological targets.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .

- Anticancer Studies : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure . This highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : An animal model of inflammation demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Propiedades

IUPAC Name |

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVZUOBUPWFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380150 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113841-59-1 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.